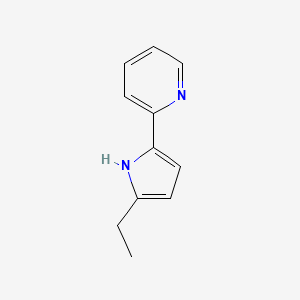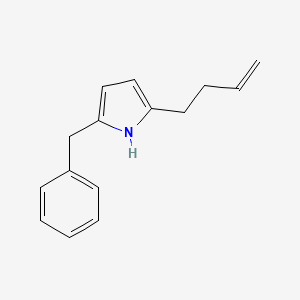![molecular formula C21H22N2 B6303335 2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole CAS No. 2098260-57-0](/img/structure/B6303335.png)
2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole is an organic compound belonging to the pyrrole family. It is a colorless solid that is insoluble in water and is used in various scientific research applications. It is synthesized from the reaction of pyrrole and benzyl bromide, and is used in a variety of biochemical and physiological studies.
Scientific Research Applications
2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of polymers, such as polyurethanes, and in the production of specialty chemicals. Additionally, it is used in the preparation of various analytical standards and in the study of enzyme-catalyzed reactions.
Mechanism of Action
2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole is believed to act as a competitive inhibitor of certain enzymes, such as cytochrome P450. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. Additionally, it is believed to interfere with the binding of cofactors to the active site of the enzyme, which can also inhibit its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, it has been demonstrated to have an effect on the production of certain hormones, such as cortisol, and has been shown to possess anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The use of 2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is stable in a variety of solvents and can be stored for extended periods of time without degradation. However, it is insoluble in water, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole. Further research could be conducted to investigate its effects on other enzymes and its potential applications in drug development. Additionally, further research could be conducted to investigate its effects on the production of other hormones and its potential anti-cancer properties. Furthermore, research could be conducted to investigate its potential applications in the synthesis of other compounds, such as polymers and specialty chemicals.
Synthesis Methods
The synthesis of 2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole is accomplished through a two-step process. The first step involves the reaction of pyrrole with benzyl bromide in the presence of a base, such as potassium carbonate, to form an intermediate product. This intermediate is then reacted with an acid, such as sulfuric acid, to form the desired product. The reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted byproducts.
properties
IUPAC Name |
2-benzyl-5-(4-pyrrolidin-1-ylphenyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-2-6-17(7-3-1)16-19-10-13-21(22-19)18-8-11-20(12-9-18)23-14-4-5-15-23/h1-3,6-13,22H,4-5,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDZVOURVOYAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3=CC=C(N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)




